molecular formula C25H23ClN4O4 B11592649 (2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide

Cat. No.: B11592649
M. Wt: 478.9 g/mol
InChI Key: DMZXTTWAPAHZOB-SFQUDFHCSA-N
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Description

The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenoxy group: This step involves the substitution of a chlorine atom with a phenoxy group.

    Formation of the enamide: This involves the reaction of a cyano group with an oxolane derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE: is unique due to its specific structure, which combines a pyrido[1,2-a]pyrimidine core with phenoxy and cyano functional groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H23ClN4O4

Molecular Weight

478.9 g/mol

IUPAC Name

(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H23ClN4O4/c1-15-5-3-9-30-22(15)29-24(34-18-7-8-21(26)16(2)11-18)20(25(30)32)12-17(13-27)23(31)28-14-19-6-4-10-33-19/h3,5,7-9,11-12,19H,4,6,10,14H2,1-2H3,(H,28,31)/b17-12+

InChI Key

DMZXTTWAPAHZOB-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3CCCO3)OC4=CC(=C(C=C4)Cl)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3CCCO3)OC4=CC(=C(C=C4)Cl)C

Origin of Product

United States

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